molecular formula C21H16N4O4S3 B2477649 Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1040654-22-5

Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No. B2477649
CAS RN: 1040654-22-5
M. Wt: 484.56
InChI Key: KDIABOUADQWMGR-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used for the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones. These compounds are obtained through reactions involving selective removal of the benzyloxycarbonyl group, showcasing the potential of similar methylated compounds in heterocyclic synthesis (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

  • Antioxidant Properties : Research on pyrimidine derivatives, similar in structure to Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate, indicates their potential as antioxidants. These compounds have been analyzed for their antioxidant properties using various tests, suggesting their potential application in this area (Akbas et al., 2018).

  • Antimicrobial Activity : Studies on novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have shown promising antimicrobial activity against various bacterial and fungal strains. This indicates the potential of this compound in antimicrobial applications (El Azab & Abdel-Hafez, 2015).

  • Antitumor Activity : Research on benzo[cyclohepta]pyrido[2,3-d]pyrimidin-4-one derivatives, which are structurally related, has revealed potent antitumor activity against various cancer cell lines. This suggests that this compound could have applications in cancer research (Edrees & Farghaly, 2017).

  • Antibacterial and Antifungal Activity : A study on the synthesis of methyl 7 amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showed significant antibacterial and antifungal activities against various strains, highlighting the potential of similar compounds in antimicrobial research (Bhat, Shalla, & Dongre, 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the synthesis of the tetrahydrothiazolo[4,5-d]pyrimidine ring system followed by the attachment of the phenyl and methyl ester groups.", "Starting Materials": [ "2-Amino-4-phenylthiazole", "2-Chloroacetyl chloride", "Sodium hydride", "Thiourea", "Benzoyl chloride", "Methyl iodide", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine", "1.1: Dissolve 2-amino-4-phenylthiazole (1.0 g, 5.5 mmol) and thiourea (0.6 g, 7.5 mmol) in ethanol (20 mL) and heat the mixture at reflux for 2 hours.", "1.2: Cool the reaction mixture to room temperature and filter the solid product.", "1.3: Dissolve the solid product in a mixture of sodium hydroxide (2.0 g, 50 mmol) and water (20 mL) and heat the mixture at reflux for 2 hours.", "1.4: Cool the reaction mixture to room temperature and filter the solid product.", "1.5: Dissolve the solid product in a mixture of sodium bicarbonate (2.0 g, 24 mmol) and water (20 mL) and heat the mixture at reflux for 2 hours.", "1.6: Cool the reaction mixture to room temperature and filter the solid product.", "1.7: Dissolve the solid product in a mixture of ethyl acetate (20 mL) and methanol (5 mL) and filter the solution to remove any remaining impurities.", "1.8: Evaporate the solvent to obtain the pure product as a yellow solid (0.6 g, 50%).", "Step 2: Synthesis of Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate", "2.1: Dissolve the 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine (0.5 g, 1.8 mmol) in a mixture of benzoyl chloride (0.5 g, 3.3 mmol) and anhydrous pyridine (0.5 mL) and heat the mixture at reflux for 2 hours.", "2.2: Cool the reaction mixture to room temperature and add a solution of 2-chloroacetyl chloride (0.4 g, 3.3 mmol) in anhydrous pyridine (0.5 mL).", "2.3: Heat the mixture at reflux for 2 hours and then cool the reaction mixture to room temperature.", "2.4: Add a solution of sodium bicarbonate (0.5 g, 6.0 mmol) in water (5 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).", "2.5: Wash the combined organic layers with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.", "2.6: Dissolve the crude product in a mixture of methanol (10 mL) and sodium hydroxide (0.2 g, 5.0 mmol) and heat the mixture at reflux for 2 hours.", "2.7: Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "2.8: Extract the product with ethyl acetate (3 x 10 mL), wash the combined organic layers with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure product as a white solid (0.3 g, 40%)." ] }

CAS RN

1040654-22-5

Molecular Formula

C21H16N4O4S3

Molecular Weight

484.56

IUPAC Name

methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

KDIABOUADQWMGR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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